1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone
Description
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a diethylamino group, and a methoxyphenyl moiety
Properties
IUPAC Name |
1-[4-[[3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4/c1-5-22(6-2)15-19(26)16-28-21-13-18(7-8-20(21)27-4)14-23-9-11-24(12-10-23)17(3)25/h7-8,13,19,26H,5-6,9-12,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBMRZMEVPYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a phenol derivative to form the desired product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-{[3-(Diethylamino)propyl]amino}piperidin-1-yl)ethanone: Shares a similar piperazine structure but differs in the substituents attached to the ring.
(E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone: Contains a diethylamino group and a benzylidene moiety, offering different chemical properties.
Uniqueness
1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
